The Strategic Incorporation of Fluorine: A Technical Guide to Methyl 3-fluoroazetidine-3-carboxylate hydrochloride
The Strategic Incorporation of Fluorine: A Technical Guide to Methyl 3-fluoroazetidine-3-carboxylate hydrochloride
Introduction: The Rise of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic introduction of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical characteristics, such as basicity (pKa), lipophilicity (logP), and metabolic stability, ultimately enhancing its pharmacokinetic and pharmacodynamic profile.[1][2][3] Among the various fluorinated motifs, small, strained ring systems like azetidines have garnered significant attention. Their inherent three-dimensional nature and novel chemical space offer a compelling alternative to more traditional, planar structures.
This technical guide provides an in-depth exploration of a particularly valuable building block: Methyl 3-fluoroazetidine-3-carboxylate hydrochloride . We will delve into its chemical structure and properties, provide a representative synthesis protocol grounded in established methodologies, and explore its applications as a critical component in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated azetidines in their discovery programs.
Physicochemical Properties and Structural Attributes
Methyl 3-fluoroazetidine-3-carboxylate hydrochloride is a white to off-white solid at room temperature. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations. The core of its utility lies in the confluence of three key structural features: the strained four-membered azetidine ring, the electron-withdrawing fluorine atom, and the reactive methyl ester group.
| Property | Value | Source |
| CAS Number | 1421920-61-7 | [4] |
| Molecular Formula | C₅H₉ClFNO₂ | [4] |
| Molecular Weight | 169.58 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| Storage | Refrigerator or Freezer | [4][5] |
| IUPAC Name | methyl 3-fluoroazetidine-3-carboxylate hydrochloride | [4] |
The presence of fluorine at the 3-position significantly lowers the pKa of the azetidine nitrogen, a crucial consideration for modulating interactions with biological targets and improving cell permeability.
Synthesis of a Key Intermediate: A Representative Protocol
The synthesis of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride involves a multi-step process. While a singular, publicly available protocol for this exact molecule is not exhaustively detailed, a representative synthesis can be constructed based on established methods for creating analogous 3-fluoroazetidine derivatives. The following protocol is a composite of methodologies described in the scientific and patent literature, particularly inspired by the synthesis of 3-fluoroazetidine-3-carboxylic acid derivatives.[6][7]
This synthesis workflow highlights the key chemical transformations required to construct the target molecule.
Caption: Role of the title compound as a key building block in medicinal chemistry.
Key Applications:
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Dipeptidyl Peptidase IV (DPP-4) Inhibitors: Fluorinated azetidines have shown significant promise as components of DPP-4 inhibitors for the treatment of type 2 diabetes. [8]The fluorine atom can enhance binding affinity and improve metabolic stability.
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Cannabinoid Receptor Modulators: The unique conformational constraints of the azetidine ring, combined with the electronic effects of fluorine, make this scaffold attractive for the design of cannabinoid receptor modulators.
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Antibacterial Agents: The incorporation of fluorinated azetidines into existing antibiotic scaffolds is an active area of research aimed at overcoming drug resistance.
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Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity and pKa can be leveraged to improve the blood-brain barrier penetration of drug candidates targeting the CNS.
The methyl ester functionality of the title compound provides a convenient handle for further chemical modifications, such as amide bond formation or reduction to the corresponding alcohol, allowing for the facile generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Safety and Handling
Methyl 3-fluoroazetidine-3-carboxylate hydrochloride is a chemical that should be handled by trained professionals in a laboratory setting. It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [4]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 3-fluoroazetidine-3-carboxylate hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a strained ring system, a strategically placed fluorine atom, and a reactive ester group provides a powerful tool for the synthesis of novel drug candidates with improved physicochemical and pharmacological properties. A thorough understanding of its synthesis and reactivity is crucial for researchers aiming to leverage the benefits of fluorinated azetidines in their drug discovery endeavors. The continued exploration of such scaffolds will undoubtedly contribute to the development of innovative therapeutics for a wide range of diseases.
References
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Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
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Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid - American Chemical Society. (2009, February 13). Retrieved from [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21). Retrieved from [Link]
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